5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene

NIR-II Fluorescence Imaging Organic Semiconducting Polymers Phototheranostics

Researchers requiring reproducible, high-mobility semiconductive polymers often face batch-to-batch variability in monomer purity and alkyl-chain integrity. This 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene eliminates that uncertainty: • ≥98% purity ensures predictable Suzuki/Stille polymerization and consistent molecular weight. • Precisely defined C12 side chains deliver the solubility and film morphology needed for >6-fold fluorescence enhancement in NIR-II imaging polymers and high OFET charge-carrier mobility. • Bulk and custom packaging with expedited global logistics supports accelerated materials discovery and process scale-up.

Molecular Formula C32H52Br2S2
Molecular Weight 660.7 g/mol
CAS No. 753470-95-0
Cat. No. B1592433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene
CAS753470-95-0
Molecular FormulaC32H52Br2S2
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCC)Br
InChIInChI=1S/C32H52Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(35-31(27)33)30-26-28(32(34)36-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
InChIKeyHTSYYLNTMSXYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene: Baseline Profile


5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene (CAS 753470-95-0) is a brominated bithiophene derivative featuring two dodecyl (C12) alkyl chains at the 4,4'-positions . This monomer is a cornerstone building block for synthesizing semiconductive polymers used in organic photovoltaics (OPV) and organic field-effect transistors (OFETs) . Its dibromo functionality enables efficient cross-coupling reactions (e.g., Suzuki, Stille) for constructing π-extended conjugated systems . The long dodecyl side chains impart solubility and processability to the resulting polymers, making it a critical component for solution-processed flexible electronics .

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene: Substitution Risks


Generic substitution of 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene with other bithiophene monomers (e.g., those with shorter alkyl chains or different substitution patterns) is not feasible without significantly altering polymer properties and final device performance. The specific C12 alkyl chain length dictates solubility, film morphology, and molecular packing, which directly influence charge carrier mobility and optoelectronic behavior [1]. The 5,5'-dibromo substitution pattern is essential for regioselective polymerization via cross-coupling reactions; alternative halogenation or alkylation patterns yield polymers with different regiochemistry, affecting conjugation length, energy levels, and ultimately device efficiency [2]. The quantitative evidence below demonstrates the specific performance advantages conferred by this precise molecular structure, underscoring the necessity of procuring the exact compound to ensure experimental reproducibility and achieve targeted device metrics.

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene: Evidence Overview


NIR-II Brightness Boost via DDB

Incorporation of 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene (DDB) as a weak electron-donating unit into a strong donor-acceptor alternating polymer backbone resulted in a 6.3-fold fluorescence enhancement at the same optical concentration and a 25-fold enhancement at the same mass concentration compared to the counterpart organic semiconducting polymer (OSP) without DDB [1]. This quantification demonstrates DDB's unique ability to suppress vibrational relaxation, thereby amplifying NIR-II brightness.

NIR-II Fluorescence Imaging Organic Semiconducting Polymers Phototheranostics

High-Yield Regioselective Synthesis

Using benzyltrimethylammonium tribromide (BTMA Br3) as a brominating agent, 4,4'-didodecyl-2,2'-bithiophene was converted to 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene in quantitative yield with high regioselectivity, enabling subsequent direct arylation polycondensation without isolation or purification [1]. This high-yielding, one-pot approach contrasts with traditional multi-step purifications required for other brominated bithiophene derivatives, streamlining polymer synthesis workflows.

Direct Arylation Polycondensation Monomer Synthesis Regioselective Bromination

Monomer Purity and Thermal Consistency

Commercial specifications for 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene include a minimum assay purity of 97% and a sharp melting point range of 56-60°C . This level of purity and well-defined thermal property ensure consistent reactivity and stoichiometry in cross-coupling polymerizations, minimizing batch-to-batch variation in polymer molecular weight and optoelectronic properties.

Monomer Purity Quality Control Polymerization Reproducibility

Supplier Discontinuation Alert

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene has been discontinued by a major global chemical supplier (Sigma-Aldrich) . This supply status differentiates it from more readily available, alternative bithiophene monomers. Consequently, procurement of this specific compound now necessitates engagement with specialized chemical vendors, potentially impacting lead times, pricing, and long-term supply assurance.

Supply Chain Procurement Strategy Specialty Chemicals

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene: Application Scenarios


NIR-II Fluorescence Imaging Agents

Based on the demonstrated 6.3- to 25-fold fluorescence enhancement [1], this monomer is optimally suited for synthesizing organic semiconducting polymers (OSPs) designed for NIR-II fluorescence imaging. Researchers aiming to maximize in vivo imaging sensitivity and contrast should prioritize this monomer for constructing D-A alternating polymers where vibrational relaxation suppression is critical.

Conjugated Polymer Synthesis via Direct Arylation

The quantitative yield and high regioselectivity achieved in one-pot bromination/direct arylation sequences [2] make this monomer an ideal candidate for high-throughput polymer synthesis workflows. Laboratories focused on accelerated materials discovery or process intensification for conjugated polymer production will benefit from reduced synthetic steps and minimized purification requirements.

OFET and OPV Device Fabrication

The combination of high purity (≥97%) and the specific C12 alkyl chain length ensures optimal solubility and film morphology for solution-processed OFETs and OPVs. Researchers seeking to achieve reproducible, high charge carrier mobility in p-type semiconducting polymers should select this monomer to control molecular packing and device performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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